molecular formula C18H16N2O5 B11989052 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

Cat. No.: B11989052
M. Wt: 340.3 g/mol
InChI Key: ZHNBHUIOOBULMN-UHFFFAOYSA-N
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Description

This compound belongs to the chromene-carbonitrile family, characterized by a fused benzene and pyran ring system with a cyano group at position 3 and amino, hydroxyl, and methoxy substituents.

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile

InChI

InChI=1S/C18H16N2O5/c1-23-10-3-4-14(24-2)11(7-10)16-12(8-19)18(20)25-15-6-9(21)5-13(22)17(15)16/h3-7,16,21-22H,20H2,1-2H3

InChI Key

ZHNBHUIOOBULMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C(=C(OC3=CC(=CC(=C23)O)O)N)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile typically involves multicomponent reactions. One common method is the ultrasound-assisted synthesis using barium titanate nanoparticles as a heterogeneous catalyst. This method involves the reaction of Kojic acid or 1-tosyl-1H-indol-4-ol with aromatic aldehyde and malononitrile under ultrasonic irradiation . The reaction conditions are mild, and the process is environmentally friendly, offering high yields and easy purification.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of green chemistry and multicomponent reactions can be applied to scale up the synthesis. The use of ultrasound-assisted synthesis and heterogeneous catalysts can be adapted for industrial applications, ensuring efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form quinones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced nitrile derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

A significant area of research focuses on the anticancer potential of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile. Studies have shown that derivatives of chromenes exhibit cytotoxic effects against various cancer cell lines. For instance, a study synthesized a series of 2-amino-4-aryl-3-cyano-4H-chromenes and evaluated their activity against human tumor cells using the MTT assay. The results indicated that specific substitutions on the chromene framework enhanced antitumor activity, with some compounds demonstrating IC50 values below 1 μM against certain cancer cell lines .

Table 1: Cytotoxicity of Chromene Derivatives

CompoundCell LineIC50 (μM)
Compound 1A549 (Lung)<1
Compound 2MDA-MB231 (Breast)20
Compound 3HCT116 (Colon)25

Enzyme Inhibition

The compound has also been explored for its potential as an enzyme inhibitor. Research indicates that chromene derivatives can inhibit enzymes such as α-glucosidase and tyrosinase, which are relevant in diabetes management and skin pigmentation disorders, respectively. For example, in vitro studies demonstrated that certain derivatives exhibited potent inhibition of α-glucosidase with IC50 values around 4.90 mM, indicating their potential utility in managing postprandial hyperglycemia .

Tubulin Inhibition

Another promising application is the inhibition of tubulin polymerization. A study identified specific derivatives of chromenes as effective tubulin inhibitors, which could lead to new avenues for cancer treatment by disrupting microtubule dynamics essential for cell division . This mechanism is crucial since many anticancer agents target tubulin to halt the proliferation of cancer cells.

Antimicrobial Properties

Emerging research suggests that chromene derivatives may possess antimicrobial properties. Certain studies have reported that these compounds exhibit activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . This aspect is particularly relevant given the rising concerns over antibiotic resistance.

Neuroprotective Effects

There is preliminary evidence suggesting that 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile may have neuroprotective effects. Some studies indicate that chromenes can protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in various applications:

  • Anticancer Efficacy : A research team synthesized a library of chromene derivatives and tested their cytotoxic effects on multiple cancer cell lines, demonstrating significant growth inhibition in several cases.
  • Enzyme Interaction Studies : Molecular docking studies have illustrated how these compounds interact with enzyme active sites, providing insights into their inhibitory mechanisms against α-glucosidase and tyrosinase.
  • In Vivo Studies : Future research directions include in vivo studies to assess the therapeutic potential and safety profiles of these compounds in animal models.

Mechanism of Action

The mechanism of action of 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile involves its interaction with cellular targets. The compound’s cytotoxicity is believed to be due to its ability to interfere with cellular processes, potentially by inducing oxidative stress or disrupting cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Differences

Compound Name Substituents (Positions) Key Spectral Data (NMR, MS) Melting Point/Physical State Reference
Target Compound 5,7-dihydroxy, 2,5-dimethoxyphenyl Not explicitly reported (inferred from analogs) Not reported -
4s () 7,7-dimethyl, 5-oxo ¹³C NMR (DMSO-d6): δ 195.96 (C=O), 57.43 (CH3); MS: [2M+Na]+ 828.75 Not reported
Compound 1E () 4-methylphenyl, 5-hydroxy IR: 3,464 cm⁻¹ (–NH2), 2,204 cm⁻¹ (–CN); LCMS: m/z 277 [M]⁻ 223–227°C (yellow solid)
Co-crystal () 3,4-dimethoxyphenyl, dihydroquinoline Twist angles: 72.4° (dimethoxyphenyl vs. aromatic ring); N–H⋯O hydrogen bonds observed Not reported

Key Observations:

  • Hydroxy vs. Methoxy/Oxo Groups : The target compound’s 5,7-dihydroxy groups likely increase polarity and hydrogen-bonding capacity compared to 4s (5-oxo, 7,7-dimethyl) and 1E (5-hydroxy only). This may enhance solubility in polar solvents but reduce lipid membrane permeability .
  • Substituent Orientation : The 2,5-dimethoxyphenyl group in the target compound differs from the 3,4-dimethoxyphenyl group in ’s co-crystal, which exhibits a 72.4° twist angle. Such conformational variations influence π-π stacking and crystallographic packing .

Physicochemical Properties

  • Polarity : The target compound’s hydroxyl groups contrast with the methyl and methoxy groups in 4s and 1E, leading to distinct logP values (predicted higher hydrophilicity for the target).
  • Thermal Stability : Compound 1E (m.p. 223–227°C) suggests that hydroxy and methyl substituents stabilize the solid state via intermolecular H-bonding and van der Waals interactions .

Research Findings and Implications

The 5,7-dihydroxy groups may enhance binding to metalloenzymes or DNA.

Crystallographic Behavior : highlights the role of substituent orientation in hydrogen-bonded networks (e.g., helical chains via N–H⋯O bonds), suggesting the target compound could form similar supramolecular architectures .

Analytical Challenges : The absence of explicit spectral data for the target compound underscores the need for advanced characterization (e.g., SHELX-based crystallography, as in ) to resolve its 3D structure .

Biological Activity

The compound 2-amino-4-(2,5-dimethoxyphenyl)-5,7-dihydroxy-4H-chromene-3-carbonitrile belongs to the class of chromene derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular structure of the compound includes a chromene core with several functional groups that contribute to its biological activity. The presence of the amino group, hydroxyl groups, and methoxy substituents enhances its potential interactions with biological targets.

Anticancer Activity

Numerous studies have demonstrated that chromene derivatives exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), PC-3 (prostate cancer), A549 (lung cancer), and HepG-2 (liver cancer). The results indicated potent cytotoxic effects with IC50 values ranging from 2.4 to 3.2 µg/mL against PC-3 and A549 cells, outperforming standard chemotherapeutics like Vinblastine and Colchicine .
Cell LineIC50 (µg/mL)Reference Drug IC50 (µg/mL)
MCF-75.09.6
HCT-1166.021.3
PC-32.42.3
A5493.23.78
HepG-27.010.0

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells through several mechanisms:

  • Tubulin Interaction : Similar to other chromene derivatives, it may disrupt microtubule dynamics by binding to tubulin, leading to cell cycle arrest and apoptosis .
  • Kinase Inhibition : The compound has shown inhibitory effects on key signaling pathways by targeting EGFR and VEGFR-2 kinases with IC50 values comparable to Sorafenib, a known anticancer agent .
Kinase TargetIC50 (µM)Sorafenib IC50 (µM)
EGFR0.2160.230
VEGFR-20.2590.307

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the chromene scaffold significantly influence the biological activity of the derivatives:

  • Hydroxyl Groups : The presence of hydroxyl groups at positions 5 and 7 is crucial for enhancing cytotoxicity.
  • Methoxy Substituents : The dimethoxy groups at position 2 contribute to increased lipophilicity and improved interaction with cellular membranes.

Case Studies

  • Study on Antitumor Activity : A recent study evaluated various derivatives of chromene compounds for their antitumor efficacy against multiple cancer cell lines. The findings highlighted that structural modifications led to varying degrees of cytotoxicity, emphasizing the importance of functional group positioning on the chromene core .
  • Molecular Docking Analysis : Docking studies have provided insights into how these compounds interact at the molecular level with target proteins such as EGFR and VEGFR-2, suggesting potential pathways for drug design .

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